3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one
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Overview
Description
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is a complex organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, while the pyridine ring can be attached through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for its targets, while the pyridine ring can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures but different substituents on the oxadiazole ring.
Fluorophenyl Derivatives: Compounds with a fluorophenyl group but different heterocyclic rings.
Pyridine Derivatives: Compounds with a pyridine ring but different substituents.
Uniqueness
3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, fluorophenyl group, and pyridine ring in a single molecule allows for a wide range of interactions and applications that are not possible with simpler compounds .
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN4O4/c20-12-2-1-3-13(9-12)24-7-6-14(25)17(22-24)19-21-18(23-28-19)11-4-5-15-16(8-11)27-10-26-15/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBCNGYFHAFEQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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